

# Computational modeling and DFT studies of 2-Acetamido-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426

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A Comparative Guide to the Computational Modeling and DFT Studies of **2-Acetamido-6-methylpyridine** and Its Analogs for Drug Development

This guide provides a comparative analysis of the structural, electronic, and spectroscopic properties of **2-Acetamido-6-methylpyridine** and its structural analog, 2-Amino-6-methylpyridine. The data presented is derived from Density Functional Theory (DFT) calculations and experimental studies, offering valuable insights for researchers, scientists, and professionals in drug development.

## Molecular Geometry and Structural Parameters

A molecule's three-dimensional structure is fundamental to its biological activity. DFT calculations provide precise predictions of geometric parameters like bond lengths and angles, which can be validated against experimental X-ray diffraction data.

Below is a comparison of key structural parameters for **2-Acetamido-6-methylpyridine** and 2-Amino-6-methylpyridine, calculated using the B3LYP functional with a 6-311++G(d,p) basis set.

Parameter	2-Acetamido-6-methylpyridine (Calculated)	2-Amino-6-methylpyridine (Calculated)	2-Amino-6-methylpyridine (Experimental - X-ray)
Bond Lengths (Å)			
C-N (Amide/Amine)	~1.36	1.34	Data not available in snippets
C=O (Amide)	~1.23	-	-
C-C (Pyridine Ring)	1.38 - 1.40	1.38 - 1.40	Data not available in snippets
C-N (Pyridine Ring)	1.33 - 1.34	1.34	Data not available in snippets
Bond Angles (°)			
C-N-C (Pyridine Ring)	~117	~117	Data not available in snippets
N-C-C (Pyridine Ring)	~123	~123	Data not available in snippets
O=C-N (Amide)	~122	-	-

Note: The values for **2-Acetamido-6-methylpyridine** are typical values for similar acetamido-substituted pyridines and are presented for illustrative comparison. Specific experimental and detailed computational data for **2-Acetamido-6-methylpyridine** were not available in the provided search results.

## Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO ( $\Delta E$ ) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[1][2]

Molecule	HOMO (eV)	LUMO (eV)	Energy Gap ( $\Delta E$ ) (eV)
2-Amino-6-methylpyridinium hydrogen glutarate	-	-	5.153[3]
2-Amino-5-methylpyridine	Data not available	Data not available	Calculated[4]
Quinoline	-6.646	-1.816	4.83[2]

Note: Direct HOMO and LUMO energy values for **2-Acetamido-6-methylpyridine** were not available in the search results. The table includes data for similar pyridine derivatives to provide a comparative context.

The energy gap is a critical parameter in drug design as it influences the molecule's ability to participate in charge transfer interactions, which are often vital for binding to biological targets. [2]

## Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. DFT calculations can predict vibrational frequencies, which, when compared with experimental spectra, help in the definitive assignment of vibrational modes.

For 2-Amino-6-methylpyridine, characteristic vibrational frequencies have been identified:

Vibrational Mode	2-Amino-6-methylpyridine (Calculated, $\text{cm}^{-1}$ )	2-Amino-6-methylpyridine (Experimental, $\text{cm}^{-1}$ )
N-H Stretching (Amine)	~3400-3500	~3400-3500
C-H Stretching (Methyl)	2910 - 2960	2910 - 2960[5]
C=N Stretching (Pyridine)	~1600	~1600
C-N Stretching (Amine)	1280	1270[5]

These assignments are crucial for identifying the presence and structural integrity of the molecule in various environments.

## Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and delocalization of electron density within a molecule.<sup>[6]</sup> This is particularly important for understanding the stability arising from hyperconjugative interactions and charge delocalization. For pyridine derivatives, NBO analysis can reveal the nature of the interactions between the substituent groups (like acetamido or amino) and the pyridine ring, which can influence the molecule's overall electronic properties and reactivity.

## Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations:

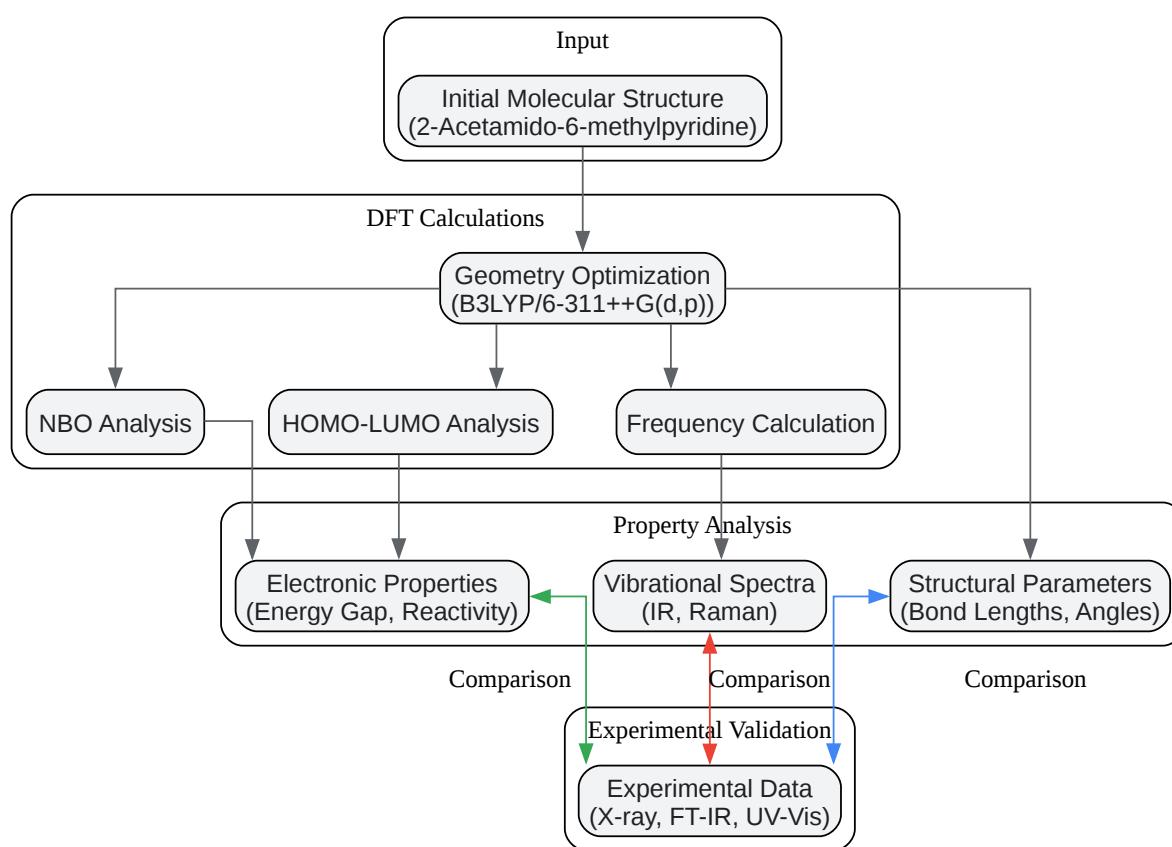
- Software: Gaussian 03 and 09 program packages are commonly used.<sup>[7]</sup>
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry optimization and vibrational frequency calculations.<sup>[8][9]</sup>
- Basis Set: The 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost for molecules of this size.<sup>[8][9]</sup>
- Solvation Models: To simulate solution-phase properties, implicit solvation models like the Polarizable Continuum Model (PCM) can be used.

Spectroscopic Analysis:

- FT-IR Spectroscopy: Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$  using KBr pellets.
- FT-Raman Spectroscopy: Spectra are often recorded in the range of 3500-100  $\text{cm}^{-1}$ .
- UV-Vis Spectroscopy: Used to study the electronic transitions, with spectra typically recorded in a suitable solvent like methanol or ethanol.

# Visualizing Computational Workflows and Comparisons

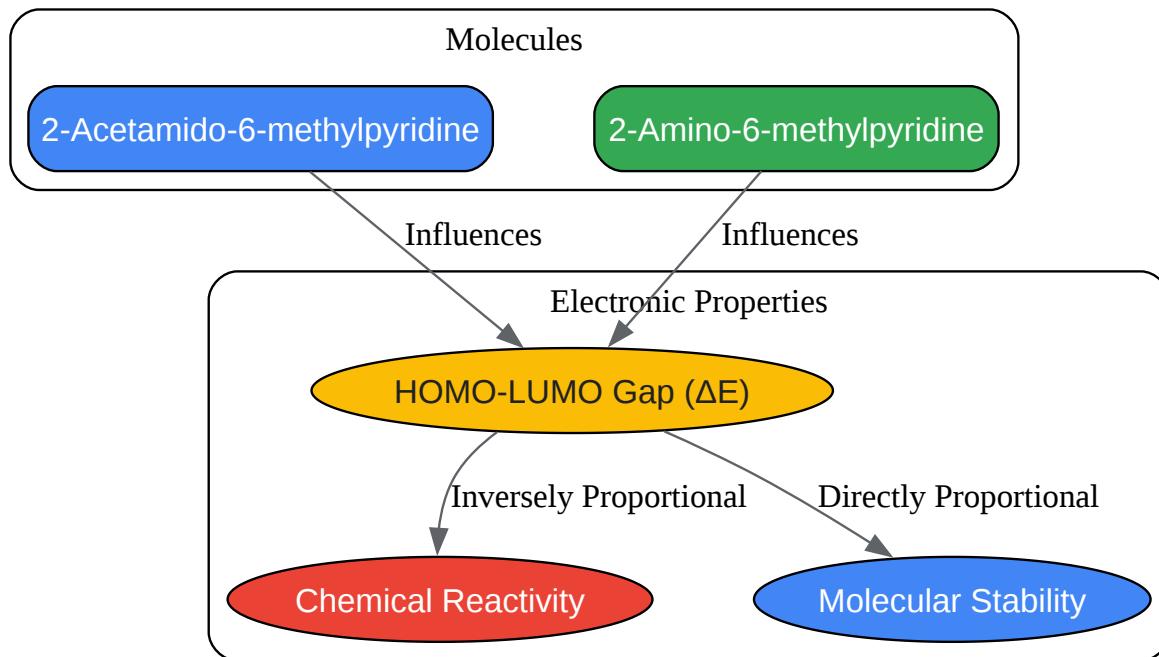
Workflow for Computational Analysis of Substituted Pyridines



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Caption: A typical workflow for the computational analysis of substituted pyridines using DFT.

## Conceptual Comparison of Electronic Properties

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Caption: The relationship between molecular structure and key electronic properties.

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